molecular formula C16H17NO3 B5752432 N-(3,5-dimethoxyphenyl)-2-phenylacetamide

N-(3,5-dimethoxyphenyl)-2-phenylacetamide

Numéro de catalogue B5752432
Poids moléculaire: 271.31 g/mol
Clé InChI: IZUPVBJGUXDAGU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,5-dimethoxyphenyl)-2-phenylacetamide, commonly known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist, and has since gained popularity among the research community due to its unique chemical structure and psychoactive effects.

Applications De Recherche Scientifique

Antiulcer Activities

A study by Hosokami et al. (1992) synthesized derivatives of N-(3,5-dimethoxyphenyl)-2-phenylacetamide and evaluated their effectiveness in preventing stress-induced gastric ulceration in rats. One derivative, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride, showed significant antiulcer activity. The research further explored structural modifications, leading to compounds with comparable antiulcer activity, including 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide (DQ-2511) (Hosokami et al., 1992).

Crystal Structure Analysis

Marinova et al. (2022) examined the crystal structure of a closely related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide. This study revealed that the compound crystallizes in the monoclinic C2/c space group, forming a chain of intermolecular hydrogen bonds. Such structural insights can be vital for understanding the reactivity and potential applications of similar compounds (Marinova et al., 2022).

Sodium-Channel Blockers

Roufos et al. (1994) conducted a study on the synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. They synthesized various derivatives by coupling substituted phenylacetic acid with propanamine, and these compounds were tested for their effectiveness as inhibitors in neurological assays. This research contributes to understanding how phenylacetamide derivatives can be used in neurological applications (Roufos et al., 1994).

Inhibitors of Tyrosine Kinases

Thompson et al. (2005) investigated 3-(3,5-dimethoxyphenyl) and related ureas as dual inhibitors of fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds, including the 3-(3,5-dimethoxyphenyl) derivatives, showed low nanomolar inhibition levels and were selective over other receptors. This study highlights the potential of such compounds in cancer therapy (Thompson et al., 2005).

Propriétés

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-14-9-13(10-15(11-14)20-2)17-16(18)8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUPVBJGUXDAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethoxyphenyl)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethoxyphenyl)-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dimethoxyphenyl)-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dimethoxyphenyl)-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethoxyphenyl)-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dimethoxyphenyl)-2-phenylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.